Cas no 24059-90-3 (3-(Benzyloxy)picolinonitrile)

3-(Benzyloxy)picolinonitrile is a versatile chemical intermediate primarily used in pharmaceutical and agrochemical synthesis. Its structure features a benzyloxy group attached to a picolinonitrile core, offering reactivity at both the nitrile and aromatic positions. This compound is particularly valuable in heterocyclic chemistry, serving as a precursor for the development of pyridine-based scaffolds. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes. The benzyloxy group can be selectively modified, enabling further functionalization for targeted applications. The nitrile moiety provides additional synthetic flexibility, allowing conversion to carboxylic acids, amides, or other derivatives. This compound is typically handled under standard laboratory conditions, requiring protection from moisture for long-term storage.
3-(Benzyloxy)picolinonitrile structure
3-(Benzyloxy)picolinonitrile structure
Product Name:3-(Benzyloxy)picolinonitrile
CAS No:24059-90-3
MF:C13H10N2O
MW:210.23130273819
MDL:MFCD18259312
CID:1038455
PubChem ID:22258953
Update Time:2025-10-23

3-(Benzyloxy)picolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)picolinonitrile
    • 3-phenylmethoxypyridine-2-carbonitrile
    • 3-benzyloxypicolinonitrile
    • 3-benzyloxy-pyridine-2-carbonitrile
    • AKOS016001734
    • F2147-2390
    • ZB0676
    • DTXSID60623991
    • MFCD18259312
    • SCHEMBL4214379
    • DS-3590
    • 3-(Benzyloxy)pyridine-2-carbonitrile
    • O10879
    • 24059-90-3
    • 3-benzyloxypyridine-2-carbonitrile
    • SY115621
    • FFTDQGOHNPADKU-UHFFFAOYSA-N
    • MDL: MFCD18259312
    • Inchi: 1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2
    • InChI Key: FFTDQGOHNPADKU-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 210.07900
  • Monoisotopic Mass: 210.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.9Ų

Experimental Properties

  • PSA: 45.91000
  • LogP: 2.53228

3-(Benzyloxy)picolinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(Benzyloxy)picolinonitrile Production Method

3-(Benzyloxy)picolinonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:24059-90-3)3-(Benzyloxy)picolinonitrile
Order Number:A878030
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:55
Price ($):150.0
Email:sales@amadischem.com

Additional information on 3-(Benzyloxy)picolinonitrile

3-(Benzyloxy)picolinonitrile (CAS No. 24059-90-3): An Overview of Its Synthesis, Properties, and Applications

3-(Benzyloxy)picolinonitrile (CAS No. 24059-90-3) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its synthesis, physical and chemical properties, and potential applications, drawing on the latest research findings to offer a detailed and up-to-date perspective.

Synthesis of 3-(Benzyloxy)picolinonitrile

The synthesis of 3-(Benzyloxy)picolinonitrile has been extensively studied due to its importance as an intermediate in the synthesis of various pharmaceuticals and functional materials. One of the most common methods involves the reaction of 3-hydroxypicolinonitrile with benzyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the benzyl group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes. For example, a study published in Green Chemistry in 2021 reported a microwave-assisted synthesis of 3-(Benzyloxy)picolinonitrile using potassium carbonate as the base and ethanol as the solvent. This method not only reduces reaction time but also minimizes waste generation, making it a more sustainable option.

Physical and Chemical Properties

3-(Benzyloxy)picolinonitrile is a white crystalline solid with a molecular weight of 205.21 g/mol. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. The compound exhibits strong UV absorption due to the presence of the nitrile and aromatic moieties, making it useful in photophysical studies.

The nitrile group in 3-(Benzyloxy)picolinonitrile can undergo various chemical transformations, including hydrolysis to form carboxylic acids, reduction to form primary amines, and alkylation to form substituted nitriles. These properties make it a valuable building block for the synthesis of complex organic molecules.

Applications in Medicinal Chemistry

3-(Benzyloxy)picolinonitrile has gained significant attention in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive compounds. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 reported the use of 3-(Benzyloxy)picolinonitrile-derived compounds as potent inhibitors of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases.

In addition to enzyme inhibition, 3-(Benzyloxy)picolinonitrile-based compounds have shown promise as antiviral agents. A recent study published in Virology Journal demonstrated that derivatives of this compound exhibit antiviral activity against human immunodeficiency virus (HIV) by interfering with viral replication processes.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have provided valuable insights into the structure-activity relationships (SAR) of 3-(Benzyloxy)picolinonitrile-based compounds. These studies help predict the biological activity and optimize the design of new derivatives with enhanced potency and selectivity.

A computational study published in Molecular Diversity in 2019 used molecular docking simulations to investigate the binding modes of various 3-(Benzyloxy)picolinonitrile-derived compounds to HDAC enzymes. The results identified key interactions between specific functional groups and active site residues, guiding the rational design of more effective inhibitors.

Safety Considerations and Handling

Safety is paramount when handling any chemical compound. While 3-(Benzyloxy)picolinonitrile is not classified as a hazardous material under current regulations, it should be handled with care to avoid exposure through inhalation or skin contact. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during laboratory operations involving this compound.

In case of accidental exposure, appropriate first aid measures should be taken immediately. For example, if the compound comes into contact with skin or eyes, it should be flushed with copious amounts of water for at least 15 minutes. In case of inhalation, fresh air should be provided, and medical attention sought if necessary.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-(Benzyloxy)picolinonitrile continues to uncover new applications and improve synthetic methodologies. Future directions may include exploring its potential as a scaffold for novel drug discovery efforts targeting other disease pathways beyond HDAC inhibition and antiviral activity.

In conclusion, 3-(Benzyloxy)picolinonitrile (CAS No. 24059-90-3) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical properties make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications in medicinal chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:24059-90-3)3-(Benzyloxy)picolinonitrile
A878030
Purity:99%
Quantity:1g
Price ($):150.0
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